molecular formula C21H27N3O2 B247937 3-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide

3-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide

Cat. No. B247937
M. Wt: 353.5 g/mol
InChI Key: KUFJVZDBWYVQAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide, commonly known as BPP, is a synthetic compound that has been extensively studied for its potential as a pharmacological tool in scientific research. BPP is a member of the piperazine family of compounds and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of BPP is not fully understood, but it is thought to involve the modulation of neurotransmitter release in the brain. BPP has been shown to inhibit the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This increased neurotransmitter activity is thought to be responsible for the analgesic and anti-inflammatory effects of BPP.
Biochemical and Physiological Effects
BPP has a variety of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects, as well as potential as an antidepressant and anti-anxiety agent. BPP has also been shown to have potential as a treatment for drug addiction and alcoholism. Additionally, BPP has been shown to have antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using BPP in lab experiments is its well-studied pharmacology and mechanism of action. BPP has been extensively studied and has a well-established pharmacological profile, making it a reliable tool for scientific research. However, one limitation of using BPP in lab experiments is its potential for off-target effects. BPP has been shown to interact with a variety of molecular targets, and its effects may not be specific to a single target.

Future Directions

There are several future directions for research on BPP. One area of interest is the development of more selective compounds that target specific molecular pathways. Another area of interest is the development of novel drug delivery methods that can improve the pharmacokinetics and bioavailability of BPP. Additionally, further research is needed to fully understand the mechanism of action of BPP and its potential as a therapeutic agent for a variety of conditions.

Synthesis Methods

The synthesis of BPP involves a series of chemical reactions that convert starting materials into the final compound. The most commonly used method involves the reaction of 1-benzylpiperazine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of BPP as a white crystalline powder.

Scientific Research Applications

BPP has been extensively studied for its potential as a pharmacological tool in scientific research. It has been shown to have a variety of effects on the central nervous system, including the modulation of neurotransmitter release and the inhibition of reuptake of dopamine and serotonin. BPP has also been shown to have potential as an analgesic and anti-inflammatory agent.

properties

Product Name

3-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

IUPAC Name

3-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide

InChI

InChI=1S/C21H27N3O2/c1-26-20-9-5-8-19(16-20)22-21(25)10-11-23-12-14-24(15-13-23)17-18-6-3-2-4-7-18/h2-9,16H,10-15,17H2,1H3,(H,22,25)

InChI Key

KUFJVZDBWYVQAF-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)CCN2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCN2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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